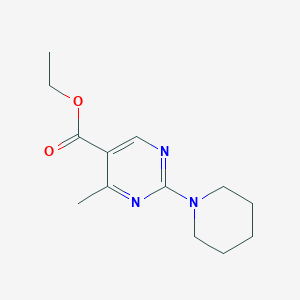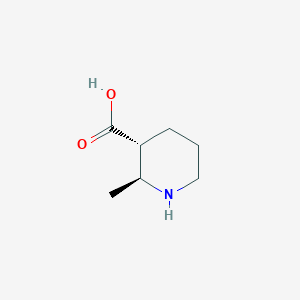![molecular formula C19H17FN4O3 B011934 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100426-72-0](/img/structure/B11934.png)
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of naphthyridine carboxylic acids. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial DNA, which ultimately leads to bacterial cell death. It has also been shown to inhibit the activity of bacterial topoisomerases, which are enzymes that are essential for bacterial DNA replication.
Effets Biochimiques Et Physiologiques
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent. In addition, it has been shown to exhibit low toxicity towards mammalian cells, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments include its potent antibacterial activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential direction is to investigate its potential use as an antifungal agent. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Applications De Recherche Scientifique
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent.
Propriétés
Numéro CAS |
100426-72-0 |
|---|---|
Nom du produit |
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid |
Formule moléculaire |
C19H17FN4O3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN4O3/c20-15-10-13-16(25)14(19(26)27)11-24(12-4-2-1-3-5-12)17(13)22-18(15)23-8-6-21-7-9-23/h1-5,10-11,21H,6-9H2,(H,26,27) |
Clé InChI |
OLFLLRNKUOVXCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
Synonymes |
6-FLUORO-4-OXO-1-PHENYL-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

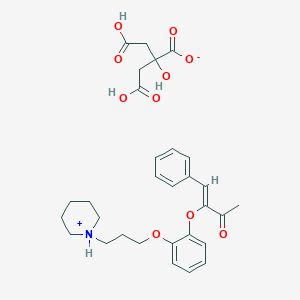
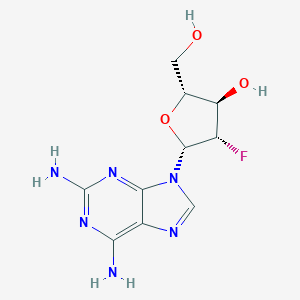
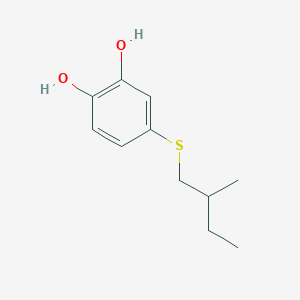
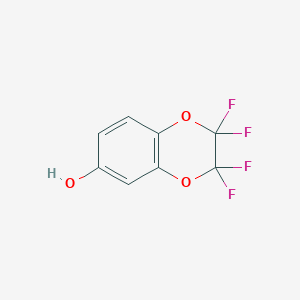
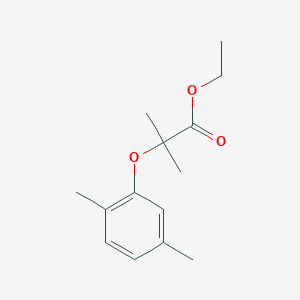
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
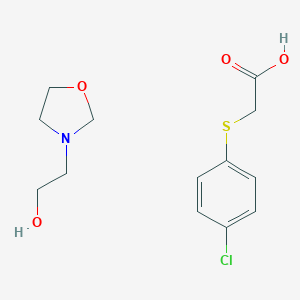
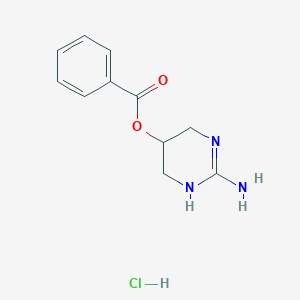
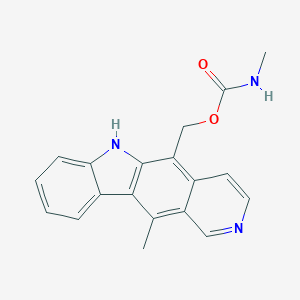
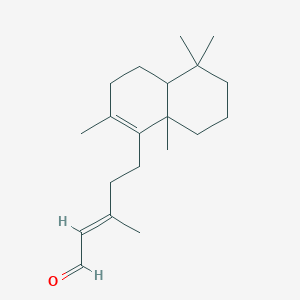
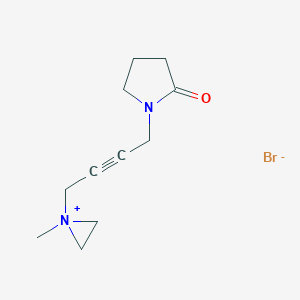
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
